molecular formula C22H23ClN4O3 B3111154 (Z)-Methyl 2-(1-(2-chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate CAS No. 1820587-57-2

(Z)-Methyl 2-(1-(2-chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate

Cat. No.: B3111154
CAS No.: 1820587-57-2
M. Wt: 426.9 g/mol
InChI Key: LAGIKXDZOLBOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Methyl 2-(1-(2-chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate is a useful research compound. Its molecular formula is C22H23ClN4O3 and its molecular weight is 426.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

Research into the chemistry of compounds similar to the one mentioned often focuses on their role as building blocks for synthesizing heterocyclic compounds. For example, Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their value in synthesizing a variety of heterocyclic compounds like pyrazolo-imidazoles and spiropyrans. These compounds offer mild reaction conditions for generating versatile dyes and other heterocyclic compounds from a range of precursors, suggesting a broad utility in chemical synthesis and potential applications in dye production and material science (Gomaa & Ali, 2020).

Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceuticals, compounds with structures similar to "(Z)-Methyl 2-(1-(2-chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate" might be explored for their potential biological activities. Dar and Shamsuzzaman (2015) discussed the importance of the pyrazole moiety, a core structure in many biologically active compounds, highlighting its extensive use in medicinal chemistry due to its presence in compounds with anticancer, analgesic, and anti-inflammatory properties. This underscores the potential of such molecules in drug discovery and development (Dar & Shamsuzzaman, 2015).

Environmental and Health Considerations

The environmental and health impacts of chemicals containing chlorophenyl and dimethylamino groups are also significant areas of research. Studies on chlorinated phenols, for example, shed light on the toxicity and environmental persistence of these compounds, informing regulatory and remediation efforts to mitigate their impact (Gunawardana, Singhal, & Swedlund, 2011).

Properties

IUPAC Name

methyl 2-[2-(2-chlorophenyl)-4-[C-[3-(dimethylamino)phenyl]-N-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-24-21(14-8-7-9-15(12-14)26(2)3)20-17(13-19(28)30-4)25-27(22(20)29)18-11-6-5-10-16(18)23/h5-12,25H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGIKXDZOLBOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC(=CC=C1)N(C)C)C2=C(NN(C2=O)C3=CC=CC=C3Cl)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-Methyl 2-(1-(2-chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate
Reactant of Route 2
(Z)-Methyl 2-(1-(2-chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate
Reactant of Route 3
Reactant of Route 3
(Z)-Methyl 2-(1-(2-chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate
Reactant of Route 4
(Z)-Methyl 2-(1-(2-chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate
Reactant of Route 5
(Z)-Methyl 2-(1-(2-chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate
Reactant of Route 6
Reactant of Route 6
(Z)-Methyl 2-(1-(2-chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate

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